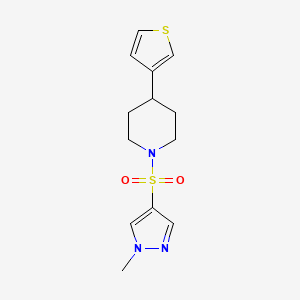

4-methoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

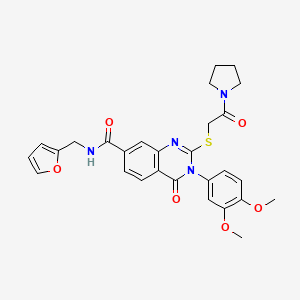

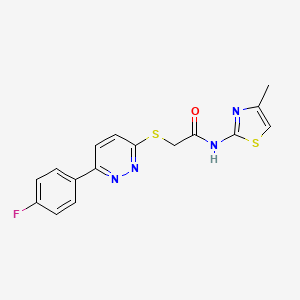

The compound “4-methoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and structural motifs, including a methoxy group, a thiophene ring, a pyridazine ring, and a benzenesulfonamide group. These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a pyridazine ring (a six-membered ring with four carbon atoms and two nitrogen atoms), and a benzenesulfonamide group (a benzene ring attached to a sulfonamide group). The methoxy group (-OCH3) is attached to the benzene ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and heterocycles within its structure. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions, while the sulfonamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the nonpolar thiophene and benzene rings could give the compound both hydrophilic and hydrophobic properties .Mechanism of Action

4-methoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide inhibits the activity of a protein called PAK4 (p21-activated kinase 4), which is involved in cell proliferation, migration, and survival. By inhibiting PAK4, this compound can prevent the growth and spread of cancer cells.

Biochemical and physiological effects:

This compound has been shown to have a selective inhibitory effect on PAK4, without affecting other related proteins. This selectivity is important for minimizing potential side effects of the drug. In addition, this compound has been found to reduce tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 4-methoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is its specificity for PAK4, which allows for targeted inhibition of this protein. However, one limitation is that the compound may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several future directions for research on 4-methoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide. One area of interest is the development of combination therapies that include this compound and other anti-cancer drugs. Another direction is the investigation of the role of PAK4 in cancer progression and metastasis, which could lead to the identification of new targets for cancer therapy. Finally, clinical trials are ongoing to evaluate the safety and efficacy of this compound in cancer patients, and the results of these trials will inform future research on this promising compound.

Synthesis Methods

The synthesis of 4-methoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves several steps, starting with the reaction between 2-chloro-6-nitropyridazine and 2-thiopheneethanol to produce 2-(6-nitropyridazin-3-yl)oxyethanol. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride to produce this compound. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-methoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.

properties

IUPAC Name |

4-methoxy-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-23-13-4-6-14(7-5-13)26(21,22)18-10-11-24-17-9-8-15(19-20-17)16-3-2-12-25-16/h2-9,12,18H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAXSEDKAHRRJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2792526.png)

![1,7-dimethyl-3,8-bis(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2792527.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2792528.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide](/img/structure/B2792531.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2792540.png)

![2-(2-(4-(3-butoxy-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B2792541.png)